Cas no 1909320-06-4 (7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine)
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine
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- MDL: MFCD29762668
- SMILES: CN1N=C(C)C2=CN=NC(Cl)=C12
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325843-250mg |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 250mg |
$414 | 2021-08-18 | |
| Chemenu | CM325843-1g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 1g |
$689 | 2021-08-18 | |
| Chemenu | CM325843-5g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 5g |
$2042 | 2021-08-18 | |
| Chemenu | CM325843-10g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 10g |
$3029 | 2021-08-18 | |
| Chemenu | CM325843-250mg |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM325843-1g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM325843-5g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM325843-10g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95%+ | 10g |
$*** | 2023-03-30 | |
| Enamine | EN300-248074-1g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95% | 1g |
$1029.0 | 2023-09-15 | |
| Enamine | EN300-248074-5g |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine |
1909320-06-4 | 95% | 5g |
$2981.0 | 2023-09-15 |
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Suppliers
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine
Recent Advances in the Study of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4)
The compound 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolo[3,4-d]pyridazine core, has demonstrated promising potential in various therapeutic applications, particularly as a kinase inhibitor and in the modulation of protein-protein interactions. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic efficacy.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, highlighting its scalability and purity under optimized conditions. The researchers employed a multi-step synthesis involving cyclization and chlorination reactions, achieving a high yield of the target compound. Structural characterization via NMR and mass spectrometry confirmed the identity and purity of the synthesized product, which was subsequently evaluated for its biological activity.
In another recent investigation, the compound's potential as a selective kinase inhibitor was examined. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine exhibits potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. Molecular docking studies suggested that the chloro and methyl substituents play a critical role in binding to the kinase active site, thereby enhancing selectivity and potency. These findings underscore the compound's potential as a lead candidate for anticancer drug development.
Further research has explored the compound's application in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience demonstrated that 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine modulates key signaling pathways involved in neuroinflammation and oxidative stress. In vitro and in vivo experiments showed significant neuroprotective effects, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's diseases. The study also highlighted the compound's favorable pharmacokinetic properties, including good blood-brain barrier penetration and low cytotoxicity.
Despite these promising findings, challenges remain in the clinical translation of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is focused on structural modifications to improve these properties while retaining the compound's therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.
In conclusion, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) represents a versatile scaffold with broad therapeutic potential. Recent advancements in its synthesis, biological evaluation, and mechanistic understanding have paved the way for its application in oncology and neurodegenerative diseases. Future research will likely focus on addressing the remaining challenges and advancing the compound through preclinical and clinical trials.
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